molecular formula C52H68N12O12 B607633 Growth hormone releasing hexapeptide acetate CAS No. 145177-42-0

Growth hormone releasing hexapeptide acetate

Cat. No. B607633
CAS RN: 145177-42-0
M. Wt: 1053.19
InChI Key: XGWOPQAMQAZCJE-SLBOMMQWSA-N
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Description

Growth hormone-releasing peptide 6 (GHRP-6), also known as growth hormone-releasing hexapeptide, is one of several synthetic met-enkephalin analogues that include unnatural D-amino acids. They were developed for their growth hormone-releasing activity and are called growth hormone secretagogues .


Molecular Structure Analysis

The high-resolution structure of the human GHRHR bound to its endogenous ligand reveals a characteristic hormone recognition pattern of GHRH by GHRHR . The α-helical GHRH forms an extensive and continuous network of interactions involving all the extracellular loops (ECLs), all the transmembrane ™ helices except TM4, and the extracellular domain (ECD) of GHRHR .


Chemical Reactions Analysis

Under thermal stress in different pH and buffers, GHRP-6 was detected as a low-abundance species with Trp oxidized to 5-hydroxy, kynurenine, and N-formylkynurenine .

Scientific Research Applications

Growth Hormone Deficiency Treatment

GHRP-6 Acetate has been nominated for treating growth hormone deficiency, including adult onset . It stimulates the secretion of growth hormone by pituitary somatotrophs, cells in the anterior pituitary that release pituitary growth hormone .

Wasting Syndrome Management

The compound has potential applications in managing wasting syndrome . By stimulating the release of growth hormone, it can help increase muscle mass and overall body weight.

Anorexia Nervosa Treatment

GHRP-6 Acetate has been suggested for the treatment of anorexia nervosa . The increase in growth hormone could potentially stimulate appetite and lead to weight gain.

Muscle Growth Enhancement

Fitness professionals utilize GHRP-6 for pronounced muscle gains . The stimulated growth hormone release can contribute to muscle growth and development.

Body Fat Reduction

GHRP-6 is also used for decreasing body fat . The increase in growth hormone can enhance metabolism, leading to fat reduction.

Recovery Time Reduction

The compound is known to reduce recovery time . This makes it beneficial for athletes and individuals undergoing physical training.

Glucose Metabolism

A study in normal mice showed significant differences in glucose metabolism in the mice being administered the GHRP-6 . This suggests potential applications in managing diabetes or other metabolic disorders.

Memory Enhancement

The same study also indicated potential improvements in memory . This suggests possible applications in treating memory-related disorders or enhancing cognitive function.

Mechanism of Action

GHRPs bind to two different receptors (GHS-R1a and CD36), which redundantly or independently exert relevant biological effects . GHRPs’ binding to CD36 activates prosurvival pathways such as PI-3K/AKT1, thus reducing cellular death .

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting .

Future Directions

GHRPs, especially as a myocardial reperfusion damage-attenuating candidate, await for a definitive clinical niche . Current innovative treatment approaches relate to personalizing conventional rhGH, developing long-acting GH preparations, the prospect of gene therapy, GH–GH receptor antagonists and, potentially, new indications .

properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWOPQAMQAZCJE-SLBOMMQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H68N12O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GHRP-6 Acetate

CAS RN

145177-42-0
Record name Growth hormone releasing hexapeptide acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF-110679 ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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